molecular formula C17H15NOS B14469077 1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one CAS No. 65576-72-9

1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one

Cat. No.: B14469077
CAS No.: 65576-72-9
M. Wt: 281.4 g/mol
InChI Key: WIQCEIDCWQXEEP-UHFFFAOYSA-N
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Description

1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one is a chemical compound belonging to the benzothiazine class. This compound is characterized by its unique structure, which includes a benzothiazine ring system. Benzothiazines are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters . This reaction is carried out under specific conditions to ensure the formation of the benzothiazine ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

1-(3-Methyl-2-phenyl-4H-1,4-benzothiazin-4-yl)ethan-1-one can be compared with other benzothiazine derivatives:

Properties

CAS No.

65576-72-9

Molecular Formula

C17H15NOS

Molecular Weight

281.4 g/mol

IUPAC Name

1-(3-methyl-2-phenyl-1,4-benzothiazin-4-yl)ethanone

InChI

InChI=1S/C17H15NOS/c1-12-17(14-8-4-3-5-9-14)20-16-11-7-6-10-15(16)18(12)13(2)19/h3-11H,1-2H3

InChI Key

WIQCEIDCWQXEEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C2N1C(=O)C)C3=CC=CC=C3

Origin of Product

United States

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